Stattic

Vue d'ensemble

Description

Stattic est un inhibiteur de petite molécule qui cible sélectivement la protéine transducteur de signal et activateur de la transcription 3 (STAT3). STAT3 est un facteur de transcription impliqué dans divers processus cellulaires, notamment la croissance cellulaire et l'apoptose. Il est activé de manière constitutive dans de nombreux cancers, ce qui en fait une cible importante pour la thérapie anticancéreuse .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Stattic est synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiques. La synthèse implique généralement la préparation de composés intermédiaires, qui sont ensuite soumis à d'autres réactions pour donner du this compound. La voie de synthèse exacte et les conditions réactionnelles peuvent varier, mais elles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de conditions contrôlées de température et de pression .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela inclut souvent l'utilisation de réacteurs à grande échelle, de systèmes à écoulement continu et de techniques de purification avancées .

Analyse Des Réactions Chimiques

Types de réactions

Stattic subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en formes réduites.

Substitution : This compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les halogénures ou les amines.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de this compound peut donner des dérivés oxydés avec une activité biologique modifiée, tandis que la réduction peut produire des formes réduites avec des propriétés différentes .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Utilisé comme outil pour étudier l'inhibition de STAT3 et ses effets sur les processus cellulaires.

Biologie : Employé dans la recherche pour comprendre le rôle de STAT3 dans diverses voies biologiques et maladies.

Médecine : Envisagé comme un agent thérapeutique potentiel pour traiter les cancers avec STAT3 activé de manière constitutive.

Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant STAT3

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'activation, la dimérisation et la translocation nucléaire de STAT3. Il se lie au domaine SH2 de STAT3, empêchant la liaison des motifs peptidiques phosphorylés sur la tyrosine. Cette inhibition bloque les voies de signalisation en aval médiées par STAT3, conduisant à une augmentation de l'apoptose dans les cellules cancéreuses dépendantes de STAT3 .

Applications De Recherche Scientifique

Key Applications

-

Cancer Therapy

- Head and Neck Squamous Cell Carcinoma (HNSCC) : Stattic has been shown to enhance radiosensitivity in HNSCC models. Pre-treatment with this compound significantly reduced tumor growth when combined with radiation therapy, indicating its potential as an adjunct treatment in HNSCC management .

- T-Cell Acute Lymphoblastic Leukemia (T-ALL) : In T-ALL models, this compound effectively reduced cell viability and induced apoptosis. A study demonstrated that this compound inhibited tumor growth in xenograft models, suggesting its promise as a therapeutic agent for T-ALL .

- Cervical Cancer : Research indicates that this compound inhibits glutathione reductase activity, leading to increased oxidative stress and subsequent cancer cell death. This mechanism was independent of STAT3 signaling, highlighting a novel application for this compound in cervical cancer treatment .

- Nephroprotection

Table 1: Efficacy of this compound in Various Cancer Models

| Cancer Type | IC50 (µM) | Mechanism of Action | Model Type |

|---|---|---|---|

| Head and Neck Squamous Cell | 2.562 | Inhibition of STAT3-mediated survival | Xenograft mouse model |

| T-Cell Acute Lymphoblastic | 3.188 | Induction of apoptosis via STAT3 inhibition | Xenograft mouse model |

| Cervical Cancer | N/A | Inhibition of glutathione reductase | In vitro cell lines |

Table 2: Clinical Observations from Nephroprotection Studies

| Study Focus | Outcome | Dosage |

|---|---|---|

| Cisplatin-Induced AKI | Reduced proteinuria and creatinine | 50 mg/kg p.o., 5 days/week |

| General Renal Function | Amelioration of renal dysfunction | N/A |

Case Studies

- Enhancing Radiosensitivity in HNSCC :

- Therapeutic Potential in T-ALL :

- Mechanistic Insights in Cervical Cancer :

Mécanisme D'action

Stattic exerts its effects by selectively inhibiting the activation, dimerization, and nuclear translocation of STAT3. It binds to the SH2 domain of STAT3, preventing the binding of tyrosine-phosphorylated peptide motifs. This inhibition blocks the downstream signaling pathways mediated by STAT3, leading to increased apoptosis in STAT3-dependent cancer cells .

Comparaison Avec Des Composés Similaires

Stattic est unique parmi les inhibiteurs de STAT3 en raison de sa nature non peptidique et de son inhibition sélective du domaine SH2 de STAT3. Les composés similaires comprennent :

S31-201 : Un autre inhibiteur de STAT3 avec un mécanisme d'action différent.

BP-1-102 : Un inhibiteur de petite molécule ciblant le domaine SH2 de STAT3.

LLL12 : Un inhibiteur sélectif de la phosphorylation de STAT3.

La particularité de this compound réside dans sa capacité à inhiber l'activation, la dimérisation et la translocation nucléaire de STAT3, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles .

Activité Biologique

Stattic is a small molecule inhibitor that selectively targets the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often aberrantly activated in various cancers. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell proliferation and apoptosis, and potential therapeutic applications.

This compound exerts its effects primarily by binding to the Src Homology 2 (SH2) domain of STAT3, inhibiting its phosphorylation at tyrosine 705 (Y705). This inhibition prevents STAT3 dimerization and nuclear translocation, which are critical for its transcriptional activity. The following table summarizes the key mechanisms through which this compound impacts cellular processes:

1. Pancreatic Cancer

A study demonstrated that this compound significantly inhibited the proliferation of pancreatic cancer cells (PCCs) in a dose- and time-dependent manner. The treatment led to:

- G1 Phase Arrest: Flow cytometry showed an increase in cells arrested at the G1 phase, correlating with decreased Ki67 expression .

- Mitochondrial Apoptosis: Increased levels of Bax and cytochrome C, coupled with decreased Bcl-2 expression, indicated that this compound induces apoptosis through a mitochondrial pathway .

2. T-cell Acute Lymphoblastic Leukemia (T-ALL)

In T-ALL models using CCRF-CEM and Jurkat cells:

- Cytotoxicity: this compound reduced cell viability with IC50 values of 3.188 µM for CCRF-CEM and 4.89 µM for Jurkat cells after 24 hours .

- Induction of Autophagy: The treatment resulted in increased levels of LC3B, suggesting that this compound also promotes autophagic processes alongside apoptosis .

3. Head and Neck Squamous Cell Carcinoma (HNSCC)

In a xenograft model:

- Tumor Growth Inhibition: Treatment with this compound (50 mg/kg) significantly inhibited tumor growth when combined with radiotherapy .

- Enhanced Radiosensitivity: Apoptosis was markedly increased in tumors treated with both this compound and radiation compared to controls, indicating potential as a radiosensitizer .

Additional Findings

Recent studies have suggested novel roles for this compound beyond STAT3 inhibition:

- STAT3-independent Effects: In cervical cancer cells, this compound was shown to induce cell death through reactive oxygen species (ROS) pathways independent of STAT3 signaling .

- Renal Protection: In models of cisplatin-induced nephrotoxicity, this compound demonstrated protective effects against renal dysfunction, highlighting its potential in mitigating chemotherapy-related side effects .

Propriétés

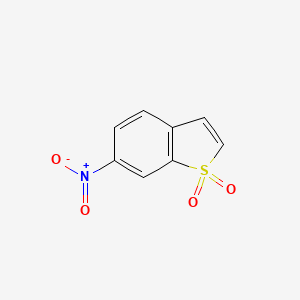

IUPAC Name |

6-nitro-1-benzothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4S/c10-9(11)7-2-1-6-3-4-14(12,13)8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRGOUHITGRLBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CS2(=O)=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381575 | |

| Record name | 6-Nitro-1-benzothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19983-44-9 | |

| Record name | Stattic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19983-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-1-benzothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Nitrobenzo[b]thiophene 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Stattic?

A1: this compound primarily targets the signal transducer and activator of transcription 3 (STAT3) protein. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with STAT3?

A2: this compound binds to the SH2 domain of STAT3, hindering its dimerization and subsequent translocation to the nucleus. [, ] This interaction is believed to be irreversible and possibly involves a covalent bond formation between this compound and STAT3. []

Q3: Does the activation state of STAT3 influence this compound binding?

A3: this compound inhibits STAT3 activity both in vitro and in vivo, regardless of its phosphorylation status. [, , , , ]

Q4: Does this compound affect cellular processes beyond STAT3 inhibition?

A4: Research suggests that this compound may exert STAT3-independent effects, such as attenuating histone acetylation, modulating gene expression, promoting autophagy, and causing cell death. [] It can also inhibit glutathione reductase, leading to reactive oxygen species (ROS) accumulation and cell death in a STAT3-independent manner. [, ]

Q5: What is the chemical name and molecular formula of this compound?

A5: this compound's chemical name is 6-nitrobenzo[b]thiophene-1,1-dioxide, and its molecular formula is C8H5NO4S. [, , , ]

Q6: What is the molecular weight of this compound?

A6: The molecular weight of this compound is 211.19 g/mol.

Q7: Is there any spectroscopic data available for this compound?

A7: While the provided research articles do not delve into detailed spectroscopic characterization, they mention using techniques like high performance liquid chromatography (HPLC) with UV detection for quantifying this compound. []

Q8: Are there studies on this compound's material compatibility and stability?

A8: The provided research focuses on this compound's biological activity. While its formulation in nanoparticles implies compatibility with certain polymers, dedicated material compatibility and stability studies are not discussed. [, ]

Q9: Does this compound possess any catalytic properties?

A9: The research primarily focuses on this compound's inhibitory role, and there is no evidence suggesting it possesses catalytic properties.

Q10: What is known about this compound's stability under different conditions?

A10: Information regarding this compound's inherent stability under various conditions is limited in the provided research.

Q11: What formulation strategies have been explored to improve this compound's delivery?

A11: Researchers have investigated encapsulating this compound within nanoparticles to enhance its delivery and efficacy. These include:

- Polymeric micelles using poly(ethylene glycol)-block-poly(caprolactone) (PEG-b-PCL) copolymers: These micelles demonstrated increased this compound solubility and promising drug release profiles. [, ]

- Albumin nanoparticles: These particles exhibited controlled this compound release and enhanced anti-migratory effects in vitro. []

- Chitosan-coated poly(lactic-co-glycolic acid) (C-PLGA) nanoparticles: This formulation showed promising antitumor and anti-metastatic activities in vivo. []

Q12: Is there information on this compound's compliance with SHE regulations?

A12: The provided research focuses on this compound's biological activity and mechanism, with limited details regarding its SHE regulatory aspects.

Q13: What is known about this compound's pharmacokinetics and pharmacodynamics?

A13: The provided research primarily focuses on this compound's in vitro and in vivo effects on cancer models. Specific details regarding its absorption, distribution, metabolism, and excretion (ADME) are limited.

Q14: What is the safety profile of this compound?

A14: While the research highlights this compound's therapeutic potential, more comprehensive toxicological studies are needed to establish its long-term safety profile.

Q15: What types of cancer cells are sensitive to this compound treatment in vitro?

A15: In vitro studies demonstrate this compound's efficacy against various cancer cell lines, including:

- Breast cancer: MDA-MB-231, MDA-MB-435S, SUM149 [, , ]

- Hepatocellular carcinoma: HepG2, Bel-7402, SMMC-7721 []

- Esophageal squamous cell carcinoma: ECA109 []

- Prostate cancer: PC-3, DU145 [, ]

- Cervical cancer [, ]

- Colon cancer: HT-29 []

- Ovarian cancer: A2780, PEO4, C200, OVCAR3 [, ]

Q16: What are the observed effects of this compound on cancer cells in vitro?

A16: this compound exhibits various anti-cancer effects in vitro, including:

- Inhibition of cell viability and proliferation [, , , , , , , , , ]

- Induction of apoptosis [, , , , , , , , , ]

- Inhibition of cell migration and invasion [, , , , ]

- Cell cycle arrest [, , ]

- Sensitization to chemotherapy and radiotherapy [, , , , ]

Q17: Has this compound been tested in in vivo models of cancer?

A17: Yes, this compound has shown efficacy in preclinical animal models of various cancers.

- It reduced tumor growth in a xenograft model of esophageal squamous cell carcinoma. []

- It suppressed tumor growth and metastasis in a murine model of metastatic mammary tumor. []

- It decreased the growth of xenograft tumors formed by cervical cancer cells in nude mice. [, ]

- It attenuated the growth of STAT3-overexpressing ovarian cancer cells in a xenograft mouse model. []

Q18: What are the effects of this compound in models of other diseases?

A18: Beyond cancer, this compound has shown therapeutic potential in:

- Rheumatoid arthritis: Alleviated pulmonary fibrosis in a mouse model of rheumatoid arthritis-relevant interstitial lung disease. []

- Acute hepatic damage: Mitigated LPS/d-GalN-induced hepatic injury in mice. []

- Experimental autoimmune encephalomyelitis: Ameliorated disease symptoms and reduced autoinflammation in a relapsing-remitting model in mice. []

Q19: Are there known resistance mechanisms to this compound?

A19: While this compound demonstrates promising anti-tumor activity, specific resistance mechanisms have not been extensively characterized in the provided research.

Q20: What analytical methods are commonly used to study this compound?

A20: Common methods include:

- High performance liquid chromatography (HPLC) with UV detection for quantification. [, ]

- Western blotting for assessing protein expression and phosphorylation levels. [, , , , , , , , , , , , , , , , , , , , , , ]

- Flow cytometry for analyzing cell death, ROS levels, and mitochondrial membrane potential. [, , , ]

- Immunohistochemistry for examining protein expression in tissues. [, , , ]

- Quantitative RT-PCR for measuring gene expression. [, , , , , ]

Q21: What are the environmental impacts of this compound?

A21: The provided research primarily focuses on this compound's biological activity and does not provide information on its environmental impact.

Q22: What are the alternatives to this compound?

A22: The research mentions other STAT3 inhibitors, such as:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.